molecular formula C16H21ClN2O3S B3709953 ethyl 4-{[(4-chlorobenzyl)thio]acetyl}-1-piperazinecarboxylate

ethyl 4-{[(4-chlorobenzyl)thio]acetyl}-1-piperazinecarboxylate

Cat. No.: B3709953
M. Wt: 356.9 g/mol
InChI Key: XITGBOXOLFNAPW-UHFFFAOYSA-N
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Description

This compound is an ester derived from a piperazine carboxylic acid and a thioacetic acid with a 4-chlorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine carboxylic acid with the corresponding 4-chlorobenzyl thioacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a carboxylate ester group, a thioacetyl group, and a 4-chlorobenzyl group .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use as a pharmaceutical .

Properties

IUPAC Name

ethyl 4-[2-[(4-chlorophenyl)methylsulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)12-23-11-13-3-5-14(17)6-4-13/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITGBOXOLFNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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